molecular formula C20H19N3O3 B11322372 5-ethyl-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11322372
M. Wt: 349.4 g/mol
InChI Key: OIAPLYAEFLSFFT-UHFFFAOYSA-N
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Description

5-ETHYL-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 5-ETHYL-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through a one-pot Sonogashira-Cacchi reaction, where a suitable benzene derivative is coupled with an alkyne in the presence of a palladium catalyst.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone, followed by cyclization.

    Attachment of the Furan Ring: The furan ring can be introduced through a Vilsmeier-Haack reaction, where a furan derivative is reacted with a formylating agent.

    Final Coupling: The final step involves coupling the benzofuran, pyrazole, and furan moieties under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

5-ETHYL-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of double bonds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 5-ETHYL-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 5-ETHYL-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE include:

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

5-ethyl-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-3-14-6-7-17-16(11-14)13(2)19(26-17)20(24)22-18-8-9-21-23(18)12-15-5-4-10-25-15/h4-11H,3,12H2,1-2H3,(H,22,24)

InChI Key

OIAPLYAEFLSFFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=NN3CC4=CC=CO4

Origin of Product

United States

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